molecular formula C18H25N3OS B14094657 6-Benzyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol

6-Benzyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B14094657
M. Wt: 331.5 g/mol
InChI Key: FZVATMYUJAPKFK-UHFFFAOYSA-N
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Description

6-Benzyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, an octylsulfanyl group, and a hydroxyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-benzyl-1,2,4-triazin-3-thiol with an octyl halide in the presence of a base, such as sodium hydride, to introduce the octylsulfanyl group. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the sulfanyl group may allow it to form covalent bonds with certain proteins or enzymes, thereby modulating their activity. The triazine ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-3-(butylsulfanyl)-1,2,4-triazin-5-ol
  • 6-Benzyl-3-(hexylsulfanyl)-1,2,4-triazin-5-ol
  • 6-Benzyl-3-(decylsulfanyl)-1,2,4-triazin-5-ol

Uniqueness

6-Benzyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol is unique due to the specific length of the octylsulfanyl chain, which can influence its solubility, reactivity, and overall biological activity. The combination of the benzyl and octylsulfanyl groups provides a distinct structural framework that can be exploited for various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

6-benzyl-3-octylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H25N3OS/c1-2-3-4-5-6-10-13-23-18-19-17(22)16(20-21-18)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3,(H,19,21,22)

InChI Key

FZVATMYUJAPKFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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